molecular formula C12H15NO3 B13729861 Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- CAS No. 33098-86-1

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)-

Cat. No.: B13729861
CAS No.: 33098-86-1
M. Wt: 221.25 g/mol
InChI Key: WKGVDZPWQNGVBP-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)-, is a substituted acetamide characterized by a phenyl ring with 2,6-dimethyl groups and a 4-acetyloxy substituent. This structure imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research.

Properties

CAS No.

33098-86-1

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(4-acetamido-3,5-dimethylphenyl) acetate

InChI

InChI=1S/C12H15NO3/c1-7-5-11(16-10(4)15)6-8(2)12(7)13-9(3)14/h5-6H,1-4H3,(H,13,14)

InChI Key

WKGVDZPWQNGVBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- can be achieved through several methods. One common approach involves the acetylation of the hydroxyl group of the parent compound, resulting in the formation of the acetyloxy derivative . This process typically requires the use of acetic anhydride or acetyl chloride as the acetylating agents, along with a base such as pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction of substituted phenylacetic acids with heterocyclic amines in the presence of coupling agents like EDC.HCl has been reported . This method allows for the large-scale production of the compound with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a prodrug of acetaminophen, it undergoes hydrolysis to release the active drug, which then exerts its analgesic and antipyretic effects by inhibiting the enzyme cyclooxygenase (COX) . This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents on Phenyl Ring Additional Functional Groups CAS Number Molecular Weight (g/mol)
Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- 2,6-dimethyl; 4-acetyloxy None Not explicitly provided ~265.3 (calculated)
N-(2,6-Dimethylphenyl)acetamide 2,6-dimethyl None 137-58-6 178.23
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 4-chloro; 2,6-dichloro Chlorine substituents 560075-65-2 314.59
2-Amino-N-(2,6-dimethylphenyl)acetamide 2,6-dimethyl Amino group 18865-38-8 178.23
N-Acetyl-N-(2,6-dimethylphenyl)acetamide 2,6-dimethyl N-acetylated 91573-23-8 219.28
Metazachlor (pesticide) 2,6-dimethyl Chloro; pyrazolylmethyl 67129-08-2 276.16

Key Observations :

Physicochemical Properties

Data from synthesized compounds ():

Compound Melting Point (°C) Rf Value (TLC) Solubility Trends
Target Compound (hypothetical) ~160-180 (est.) Not reported Moderate in DMSO, ethyl acetate
N-(2,6-Dimethylphenyl)acetamide 66–69 Not reported High in chloroform
Sulfonamide-containing acetamides 105–248 0.73–0.83 (EtOAc/MeOH) Low in hexane
2-Amino-N-(2,6-dimethylphenyl)acetamide Not reported Not reported Soluble in ethanol

Key Trends :

  • Higher melting points in sulfonamide derivatives (e.g., 202–248°C) correlate with increased hydrogen bonding from sulfonamide groups .
  • The target compound’s acetyloxy group may lower melting points compared to rigid sulfonamides but increase them relative to simpler acetamides like N-(2,6-dimethylphenyl)acetamide.

Biological Activity

Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H17_{17}NO3_3
  • Molecular Weight : 221.25 g/mol
  • Structural Features : The compound contains an acetamide group linked to a 4-acetyloxy-2,6-dimethylphenyl moiety, which is characteristic of many biologically active compounds.

Anticancer Potential

Research indicates that compounds similar to Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- exhibit significant anticancer properties. For instance, studies on related acetamides have shown:

  • Mechanisms of Action : Induction of apoptosis and autophagy in cancer cells.
  • In Vitro Potency : High efficacy against various cancer cell lines including melanoma and pancreatic cancer.
  • In Vivo Efficacy : Significant reduction in tumor growth in xenograft models in mice .

Synthesis Methods

The synthesis of Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)- can be achieved through various chemical reactions typical of amides and esters. Common methods include:

  • Direct Acetylation : Reacting 4-hydroxy-2,6-dimethylphenol with acetic anhydride.
  • Amidation Reactions : Utilizing coupling agents to facilitate the formation of the amide bond.

Comparative Analysis with Related Compounds

To better understand the unique properties of Acetamide, N-(4-(acetyloxy)-2,6-dimethylphenyl)-, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
Acetamide, N-(2,4-dimethylphenyl)-Contains 2,4-dimethyl substitutionKnown for analgesic properties
AcetanilideSimple acetanilide structureUsed historically as a pain reliever
N,N-DimethylacetamideDimethyl substitution on nitrogenSolvent properties in organic synthesis
4-Acetoxy-2-methylphenolHydroxyl group instead of amineExhibits antioxidant activity

Case Studies

  • Study on Anticancer Activity :
    • A lead compound similar to Acetamide was evaluated for its effects on resistant cancer cell lines.
    • Results indicated significant cell death through apoptosis and autophagy induction .
  • Antifungal Activity Research :
    • Investigation into benzofuranyl acetic acid amides revealed promising antifungal activity against Fusarium oxysporum, with modifications leading to improved efficacy .

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